(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C24H22N2O6 . It is also known by other names such as fmoc-pro-osu, 2-2,5-dioxopyrrolidin-1-yl 1-9h-fluoren-9-ylmethyl 2s-pyrrolidine-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 434.448 g/mol . The InChI Key, which is a unique identifier for chemical substances, is JZBHVBQPWXZALQ-FQEVSTJZSA-N . The SMILES representation, which is a line notation for encoding molecular structures, is C1CC (N (C1)C (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C (=O)ON5C (=O)CCC5=O .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The recommended storage temperature is -20°C .Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is frequently utilized in medicinal chemistry to develop compounds for treating various human diseases. The saturated nature of the pyrrolidine ring, due to sp^3-hybridization, allows for efficient exploration of pharmacophore space. This flexibility contributes to the stereochemistry of molecules, enhancing three-dimensional coverage and potentially leading to novel bioactive molecules. Derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported with various target selectivities, illustrating the versatility and applicability of pyrrolidine scaffolds in synthesizing compounds with diverse biological profiles (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of pyrrolidine derivatives significantly influences their biological activity. Studies have shown that the configuration of stereocenters in molecules like phenylpiracetam and its derivatives directly relates to their pharmacological properties. The synthesis and evaluation of enantiomerically pure compounds have demonstrated pharmacological advantages, justifying the selection of the most effective stereoisomer for further development (Veinberg et al., 2015).
Hybrid Catalysts in Synthesis
The synthesis of compounds containing pyrrolidine and related scaffolds often employs hybrid catalysts to achieve complex structures with significant biological potential. Research into the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds has revealed a broad range of synthetic pathways, highlighting the importance of catalyst selection in developing lead molecules with desired biological activities (Parmar et al., 2023).
properties
IUPAC Name |
1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYCEKWUBRCBJ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.